molecular formula C14H12O4S B1347227 4-(4-Methylphenyl)sulfonylbenzoic acid CAS No. 7402-82-6

4-(4-Methylphenyl)sulfonylbenzoic acid

Cat. No.: B1347227
CAS No.: 7402-82-6
M. Wt: 276.31 g/mol
InChI Key: IJMMZCCKPZRGOU-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)sulfonylbenzoic acid is an organic compound with the molecular formula C14H12O4S and a molecular weight of 276.31 g/mol . It is characterized by the presence of a benzoic acid moiety substituted with a 4-(4-methylphenyl)sulfonyl group. This compound is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)sulfonylbenzoic acid typically involves the sulfonylation of benzoic acid derivatives. One common method is the reaction of 4-methylbenzenesulfonyl chloride with benzoic acid in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)sulfonylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the reagent used.

Scientific Research Applications

4-(4-Methylphenyl)sulfonylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)sulfonylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, influencing the activity of the target molecules. The pathways involved depend on the specific application and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylphenyl)sulfonylbenzoic acid: C14H12O4S

    4-(4-Methylphenyl)sulfonyl)aniline: C13H13NO2S

    4-(4-Methylphenyl)sulfonyl)phenol: C13H12O3S

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzoic acid moiety with a sulfonyl group makes it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

4-(4-methylphenyl)sulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-10-2-6-12(7-3-10)19(17,18)13-8-4-11(5-9-13)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMMZCCKPZRGOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70322069
Record name 4-(4-methylphenyl)sulfonylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70322069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7402-82-6
Record name NSC400324
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400324
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-methylphenyl)sulfonylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70322069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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